molecular formula C10H14Cl2N2O2S B2659387 1-[(2-Chlorophenyl)sulfonyl]piperazine hydrochloride CAS No. 1049791-62-9

1-[(2-Chlorophenyl)sulfonyl]piperazine hydrochloride

Cat. No.: B2659387
CAS No.: 1049791-62-9
M. Wt: 297.19
InChI Key: AUVCTUBDAGMLJY-UHFFFAOYSA-N
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Description

1-[(2-Chlorophenyl)sulfonyl]piperazine hydrochloride is a biochemical compound used primarily in proteomics research. It has the molecular formula C10H13ClN2O2S HCl and a molecular weight of 297.2 . This compound is known for its unique chemical structure, which includes a piperazine ring substituted with a 2-chlorophenylsulfonyl group.

Preparation Methods

The synthesis of 1-[(2-Chlorophenyl)sulfonyl]piperazine hydrochloride typically involves the reaction of 1-(2-chlorophenyl)sulfonyl chloride with piperazine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the product is purified by recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

1-[(2-Chlorophenyl)sulfonyl]piperazine hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids or bases, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(2-Chlorophenyl)sulfonyl]piperazine hydrochloride is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Mechanism of Action

The mechanism of action of 1-[(2-Chlorophenyl)sulfonyl]piperazine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The exact pathways involved depend on the specific biological system being studied .

Comparison with Similar Compounds

1-[(2-Chlorophenyl)sulfonyl]piperazine hydrochloride can be compared with other piperazine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(2-chlorophenyl)sulfonylpiperazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O2S.ClH/c11-9-3-1-2-4-10(9)16(14,15)13-7-5-12-6-8-13;/h1-4,12H,5-8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUVCTUBDAGMLJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)S(=O)(=O)C2=CC=CC=C2Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1049791-62-9
Record name 1-(2-chlorobenzenesulfonyl)piperazine hydrochloride
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